2,5-Dichloro-6-iodonicotinaldehyde
Overview
Description
“2,5-Dichloro-6-iodonicotinaldehyde” (DCINA) is an organic compound that is widely used in scientific experiments. It has the empirical formula C6H2Cl2INO and a molecular weight of 301.90 .
Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-6-iodonicotinaldehyde” can be represented by the SMILES string Clc1cc(C=O)c(Cl)nc1I
. This indicates that the molecule consists of a nicotinaldehyde core with chlorine atoms at the 2 and 5 positions and an iodine atom at the 6 position.
Scientific Research Applications
Selective Functionalization
- Dichloropyridines, closely related to 2,5-Dichloro-6-iodonicotinaldehyde, demonstrate unique site-selectivity in reactions, offering potential in tailored organic synthesis (Marzi, Bigi, & Schlosser, 2001).
Bio-catalysts Design
- Compounds like Glutaraldehyde, utilized in the design of biocatalysts, exhibit versatile applications in enzyme immobilization and crosslinking, indicating a broader scope for similar compounds in biotechnology (Barbosa et al., 2014).
Synthesis of Complex Molecules
- Alkynyl(phenyl)iodonium salts, related to the iodine functionality in 2,5-Dichloro-6-iodonicotinaldehyde, are used in synthesizing complex organic structures like lignans, highlighting its potential in medicinal chemistry (Wardrop & Fritz, 2006).
Heterocyclic Synthesis
- The use of compounds like 2,5-Dichloro-6-iodonicotinaldehyde in microwave-assisted heterocyclization processes emphasizes their importance in efficient and eco-friendly chemical synthesis (Naeimi & Babaei, 2017).
Material Science
- Dichloro-nitroanilines, structurally related to 2,5-Dichloro-6-iodonicotinaldehyde, have been studied for their thermochemical properties, suggesting potential applications in material science and engineering (Silva et al., 2009).
Organic Chemistry and Synthesis
- The versatility of halogen-carbon bonds in compounds like 2,5-Dichloro-6-iodonicotinaldehyde is crucial in organic synthesis, offering insights into novel reaction mechanisms and synthetic routes (Zhdankin & Stang, 2008).
Analytical Chemistry
- The use of iodine derivatives in characterizing binding sites, as in the study with 2-[125I]iodomelatonin, highlights the application of such compounds in analytical and biological chemistry (Dubocovich & Takahashi, 1987).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, “2,5-Dichloro-6-iodonicotinaldehyde” is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,5-dichloro-6-iodopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIGQSFURXXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-6-iodonicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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